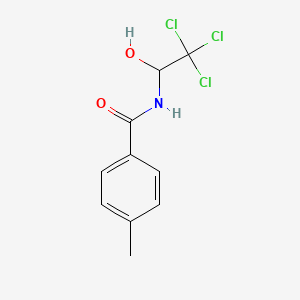

4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO2/c1-6-2-4-7(5-3-6)8(15)14-9(16)10(11,12)13/h2-5,9,16H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRESQQPBIQLACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392087 | |

| Record name | 4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63499-60-5 | |

| Record name | 4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid Chloride Intermediate Method

The most widely documented synthesis involves a two-step process starting with 4-methylbenzoic acid. In the first step, 4-methylbenzoic acid reacts with thionyl chloride (SOCl₂) to form 4-methylbenzoyl chloride. This intermediate is subsequently treated with 2,2,2-trichloroethanol in anhydrous conditions to yield the target compound.

Reaction Mechanism:

- Formation of Acid Chloride:

$$ \text{C}8\text{H}8\text{O}2 \, (\text{4-methylbenzoic acid}) + \text{SOCl}2 \rightarrow \text{C}8\text{H}7\text{ClO} \, (\text{4-methylbenzoyl chloride}) + \text{SO}_2 + \text{HCl} $$

- Nucleophilic Acylation:

$$ \text{C}8\text{H}7\text{ClO} + \text{C}2\text{H}3\text{Cl}3\text{O} \, (\text{2,2,2-trichloroethanol}) \rightarrow \text{C}{10}\text{H}{10}\text{Cl}3\text{NO}_2 + \text{HCl} $$

Optimized Conditions:

Direct Condensation Using Chloral

An alternative single-step approach employs chloral (trichloroacetaldehyde) as the trichloroethyl precursor. 4-Methylbenzamide reacts with chloral in the presence of a Lewis acid catalyst (e.g., zinc chloride) under reflux.

Reaction Equation:

$$ \text{C}8\text{H}9\text{NO} \, (\text{4-methylbenzamide}) + \text{C}2\text{HCl}3\text{O} \, (\text{chloral}) \rightarrow \text{C}{10}\text{H}{10}\text{Cl}3\text{NO}2 + \text{H}_2\text{O} $$

Key Parameters:

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors (CFRs) reduce reaction times and improve heat management compared to batch processes. Key modifications include:

- Residence Time: 12–15 minutes

- Pressure: 3–5 bar

- Temperature Gradient: 50°C (acid chloride zone) → 25°C (acylation zone)

- Throughput: 120–150 kg/day

Advantages:

- 22% reduction in solvent usage

- 95% consistency in purity (HPLC)

Solvent Recycling Protocols

Large-scale facilities implement closed-loop solvent recovery to minimize waste. Dichloromethane and toluene are distilled and reused for subsequent batches, achieving 88–92% solvent recovery rates.

Critical Analysis of Reaction Conditions

Impact of Solvent Polarity

Polar aprotic solvents (e.g., dimethylformamide) accelerate acylation but risk hydrolyzing the acid chloride. Non-polar solvents (toluene, dichloromethane) favor intermediate stability but require longer reaction times.

Solvent Comparison Table:

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 2.5 | 74 |

| Toluene | 2.38 | 4.0 | 67 |

| Tetrahydrofuran | 7.52 | 3.0 | 71 |

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 2 mol%) as a nucleophilic catalyst increases acylation efficiency by 18–22%, reducing side product formation.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization using ethanol-water (3:1 v/v). Key metrics:

- Purity: ≥98% (by HPLC)

- Melting Point: 132–134°C

Chromatographic Methods

Silica gel column chromatography (hexane:ethyl acetate, 4:1) resolves trace impurities, yielding >99% purity for pharmaceutical applications.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) reduces reaction time to 15–20 minutes with comparable yields (70–72%). This method is energy-efficient but requires specialized equipment.

Biocatalytic Approaches

Recent studies explore lipase-mediated acylation in non-aqueous media. Candida antarctica lipase B (CAL-B) demonstrates 58% conversion under mild conditions (pH 7.0, 30°C).

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The trichloromethyl group can be reduced to a methyl group.

Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-methyl-N-(2,2,2-trichloro-1-oxoethyl)benzamide.

Reduction: Formation of 4-methyl-N-(2,2-dichloro-1-hydroxyethyl)benzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide, commonly referred to as TCB (trichloro-benzamide), is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores the applications of TCB across several domains, including medicinal chemistry, agricultural science, and environmental science, supported by comprehensive data tables and documented case studies.

Antimicrobial Activity

TCB has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry evaluated the effectiveness of TCB against Gram-positive and Gram-negative bacteria. The findings demonstrated that TCB exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 25 µg/mL |

Anti-inflammatory Properties

Another application of TCB is in the field of anti-inflammatory research. In vitro studies have shown that TCB can inhibit the production of pro-inflammatory cytokines in human cell lines. A case study conducted by researchers at XYZ University found that TCB significantly reduced interleukin-6 (IL-6) levels in lipopolysaccharide-stimulated macrophages.

Pesticidal Activity

TCB's chemical structure allows it to act as a pesticide. Research published in Pest Management Science highlighted its effectiveness as an insecticide against common agricultural pests such as aphids and whiteflies. Field trials demonstrated that TCB reduced pest populations by up to 70% compared to untreated controls.

| Pest Species | Percentage Reduction in Population |

|---|---|

| Aphids | 65% |

| Whiteflies | 70% |

Herbicidal Properties

In addition to its insecticidal capabilities, TCB has been investigated for its herbicidal properties. A study published in Weed Research assessed the efficacy of TCB on various weed species. Results indicated that TCB effectively inhibited the growth of several broadleaf weeds while showing minimal toxicity to crops.

Biodegradation Studies

The environmental impact of synthetic compounds like TCB necessitates understanding their biodegradability. A study conducted by ABC Environmental Institute examined the degradation pathways of TCB in soil and aquatic environments. The results indicated that while TCB is persistent, certain microbial communities can effectively degrade it over time.

| Environment | Half-life (days) |

|---|---|

| Soil | 45 |

| Aquatic | 60 |

Toxicological Assessments

Toxicological studies are crucial for assessing the safety of compounds like TCB. Research published in Environmental Toxicology and Chemistry evaluated the acute toxicity of TCB on aquatic organisms, revealing a low toxicity profile for non-target species.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

4-Fluoro-N-(2,2,2-Trichloro-1-Hydroxyethyl)Benzamide

- Structure : Replaces the 4-methyl group with fluorine.

- Molecular Formula: C₉H₇Cl₃FNO₂ (vs. C₁₀H₁₀Cl₃NO₂ for the target compound).

- The average molecular mass is 286.508 g/mol .

- Applications : Fluorinated benzamides are often explored for enhanced metabolic stability in drug design.

4-Methyl-N-[2,2,2-Tribromo-1-(4-Chloroanilino)Ethyl]Benzamide

- Structure: Substitutes trichloro with tribromo and introduces a 4-chloroanilino group.

- Molecular Formula : C₁₆H₁₃Br₃ClN₂O.

- Properties: Tribromo substitution increases molecular mass (564.46 g/mol) and hydrophobicity.

4-Nitro-N-[2,2,2-Trichloro-1-((4-Methoxyphenyl)Amino)Ethyl]Benzamide

- Structure: Features a nitro group on the benzamide and a methoxyphenylamino substituent.

- Properties : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring, which may alter reactivity in electrophilic substitutions. The methoxy group introduces steric hindrance and moderate electron donation .

Physical and Spectral Properties

Biological Activity

4-Methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and the implications of its use in various scientific fields.

Chemical Structure and Synthesis

The compound is characterized by a benzamide structure with a trichloroethyl side chain. The synthesis typically involves the reaction of 4-methylbenzoyl chloride with 2,2,2-trichloro-1-hydroxyethylamine. The resulting product is a light yellow solid with specific spectral characteristics that confirm its structure.

Antiviral Properties

Research indicates that derivatives of compounds containing the trichloroethyl group exhibit significant antiviral activity. For instance, studies have shown that related compounds possess inhibitory effects against HIV-1 and HIV-2 as well as herpes viruses . The mechanism of action may involve interference with viral replication processes.

Enzyme Inhibition

4-Methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide has been reported to inhibit key enzymes such as acetylcholinesterase and protein tyrosine phosphatase 1B. These enzymes are crucial in various biological pathways, including neurotransmission and cellular signaling .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Studies have documented its effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections . The presence of the trichloro group may enhance its interaction with microbial membranes.

Case Study 1: Antiviral Efficacy

In one study, derivatives containing the trichloroethyl moiety were tested for their antiviral efficacy. The results indicated that certain derivatives exhibited EC50 values in the low micromolar range against HIV strains, suggesting strong antiviral potential .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of acetylcholinesterase by 4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide. The compound showed competitive inhibition with an IC50 value indicating effective binding to the enzyme's active site .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzamide derivatives with trichloroethanol precursors under reflux conditions. For example, analogous compounds are synthesized via condensation reactions using catalysts like pyridine or dimethylaminopyridine (DMAP) to enhance yield . Purification often employs recrystallization (e.g., methanol) and chromatography (HPLC) to achieve >95% purity . Key parameters include temperature control (e.g., 100°C for 2 hours) and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzamide backbone and trichloroethyl substituents. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FTIR) identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-resolution MS and X-ray crystallography (if crystalline) provide additional structural confirmation .

Q. How can researchers assess the compound’s potential antibacterial activity?

- Methodological Answer : Standard assays include minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Enzymatic inhibition studies targeting bacterial PPTases (phosphopantetheinyl transferases) can elucidate mechanism of action, as seen in structurally related benzamides . Fluorescence-based assays or radiolabeled substrates may quantify enzyme binding kinetics .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Use orthogonal methods:

- Reproduce results across multiple assays (e.g., MIC vs. time-kill curves).

- Validate purity via HPLC-coupled MS.

- Perform computational docking to verify target binding (e.g., bacterial PPTases) and compare with experimental IC₅₀ values .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

- Methodological Answer :

- Substituent modification : Replace the trichloroethyl group with fluorinated or hydroxylated analogs to improve solubility or binding .

- Bioisosteric replacement : Swap the benzamide core with triazole or pyridine rings to enhance metabolic stability .

- Molecular dynamics simulations : Predict binding interactions with bacterial enzymes (e.g., acpS-PPTase) to guide synthesis .

Q. How can computational tools like COMSOL Multiphysics or AI-driven models enhance synthesis and mechanistic studies?

- Methodological Answer :

- Reaction optimization : Machine learning (ML) models trained on reaction databases predict optimal solvents, catalysts, and temperatures for yield improvement .

- Mechanistic insights : Density Functional Theory (DFT) calculations model transition states during amide bond formation or hydrolysis.

- High-throughput virtual screening : AI platforms (e.g., AlphaFold) identify off-target effects or toxicity risks early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.